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Compound Focus: Pivaloyl cyanide

CAS No.: 42867-40-3

Cat. No.: S774191

Introduction to Isocyanoterpenes and Pivaloyl Cyanide

Isocyanoterpenes (ICTs) represent a fascinating class of marine natural products characterized by terpene
scaffolds decorated with nitrogenous functional groups derived from cyanide, including isonitriles,
formamides, isocyanates, and isothiocyanates. These compounds are predominantly isolated from marine
sponges and tunicates, with over 130 structures identified to date. The unique biosynthetic pathway of ICTs
involves an unusual incorporation of nitrogen from inorganic cyanide sources, which decorates
stereochemically rich carbocyclic ring systems with enigmatic functional groups that impart significant
biological activities distinct from more common oxygenated terpenes. The presence of isonitrile
functionality in particular has been associated with remarkable pharmacological properties, including
antimalarial, antitubercular, and antifouling activities, making these compounds attractive targets for

drug discovery and development programs. [1]

Pivaloyl cyanide (2,2-dimethylpropanoyl cyanide) serves as a valuable synthetic equivalent in organic
synthesis, particularly for the introduction of isonitrile-like functionality or as a cyanating agent for terpene
functionalization. While not naturally occurring itself, pivaloyl cyanide provides chemists with a stable,
synthetically accessible reagent that can mimic aspects of the proposed biosynthetic incorporation of cyanide

into terpene scaffolds. Its utility in laboratory synthesis stems from its reactivity profile and handling
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properties, which offer advantages over more volatile or unstable cyanating agents. These application notes
provide detailed protocols for the synthesis of pivaloyl cyanide and its application in terpene
functionalization, specifically targeting researchers and drug development professionals working in natural

product synthesis and medicinal chemistry. [2] [3]

Chemical Synthesis of Pivaloyl Cyanide

Properties and Characteristics

Pivaloyl cyanide (CeHoNO, CAS RN: 5668-90-6) is a specialized reagent used in organic synthesis for
introducing cyanide functionality into molecular frameworks. The compound exhibits a boiling point of
133-134°C and should be stored under inert conditions due to its sensitivity to moisture and potential
hydrolysis. Its molecular structure features both carbonyl and cyano groups, making it reactive toward
nucleophiles while maintaining reasonable thermal stability attributable to the steric hindrance provided by
the tert-butyl group. This balance between reactivity and stability renders pivaloyl cyanide particularly

useful for functionalization of complex terpene scaffolds where harsh reaction conditions must be avoided.

[2] [3]

Synthetic Protocols

2.2.1 Copper-Catalyzed Synthesis from Pivalic Anhydride

This optimized procedure follows methods adapted from patent literature with modifications for laboratory-

scale implementation: [2] [3]

¢ Reagents: Pivalic anhydride (95%, 1.0 equiv), Hydrocyanic acid (HCN, 2.5 equiv), Copper(l) cyanide
(CuCN, 0.1 equiv), Diphenyl ether (solvent), Nitrogen atmosphere

Table 1: Reaction Components and Quantities

Component Quantity Molar Equiv. Notes

Pivalic anhydride 20.0g 1.0 Distilled prior to use
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Component Quantity Molar Equiv. Notes

Anhydrous HCN 6.75¢ 2.5 Freshly prepared or stabilized
CuCN 18¢g 0.1 Activated by heating

Diphenyl ether 60 mL - Anhydrous, degassed

Step-by-Step Procedure:

e Setup: Conduct all operations in a well-ventilated fume hood with proper personal protective
equipment. Charge a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux
condenser, and nitrogen inlet with pivalic anhydride (20.0 g, 109 mmol) and diphenyl ether (60 mL).

e Catalyst Addition: Add copper(l) cyanide (1.8 g, 20 mmol) to the reaction mixture under a steady
nitrogen flow.

¢ HCN Introduction: Carefully introduce anhydrous hydrocyanic acid (6.75 g, 250 mmol) dissolved in
10 mL of diphenyl ether via syringe pump over 30 minutes while maintaining the reaction temperature
at 80-85°C.

¢ Reaction Monitoring: Heat the mixture to 130°C with stirring for 6-8 hours. Monitor reaction
progress by thin-layer chromatography (hexanes:ethyl acetate 4:1) or FT-IR spectroscopy
(disappearance of anhydride carbonyl peaks at ~1820 and 1760 cm™1).

e Workup: After completion, cool the reaction mixture to room temperature and filter through a short
silica gel pad to remove catalyst residues.

e Concentration: Carefully concentrate the filtrate under reduced pressure (40-50°C water bath
temperature) to obtain crude pivaloyl cyanide as a pale yellow liquid.

o Purification: Purify the crude product by fractional distillation under reduced pressure (collect
boiling point 60-62°C at 20 mmHg) to afford pure pivaloyl cyanide as a colorless liquid (typical yield:
65-75%).

Critical Notes:

e Safety Considerations: Hydrocyanic acid is extremely toxic; use appropriate cyanide detection
badges and emergency measures.

e Quality Assessment: The final product should be characterized by *H NMR (CDCls, 400 MHz): &
1.35 (s, 9H); 13C NMR (CDClIs, 100 MHz): 6 27.2 (3C), 38.9 (C), 115.8 (CN), 192.5 (C=0); IR (neat):
2240 (w, C=N), 1695 (s, C=0) cm™1.

 Storage: Store under nitrogen at -20°C in sealed ampules with molecular sieves (3A) for extended
shelf life.

2.2.2 Alternative Synthesis from Pivaloyl Chloride
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For laboratories where handling HCN is impractical, an alternative pathway employs pivaloyl chloride as

starting material: [3]

¢ Reagents: Pivaloyl chloride (1.0 equiv), Alkali metal cyanide (e.g., NaCN, 1.2 equiv), Phase-transfer
catalyst (e.g., Aliquat 336, 0.05 equiv), Biphasic solvent system (water/organic)

Procedure;

¢ Dissolve sodium cyanide (6.4 g, 130 mmol) in water (20 mL) in a 250 mL round-bottom flask
equipped with mechanical stirrer.

¢ Add phase-transfer catalyst (0.4 g) and pivaloyl chloride (12.0 g, 100 mmol) dissolved in
dichloromethane (40 mL).

e Stir vigorously at room temperature for 12-16 hours.

e Separate organic layer and wash with cold water (2 x 20 mL), dry over anhydrous MgSQOa4, and
concentrate under reduced pressure.

e Purify by fractional distillation to obtain pivaloyl cyanide (yield: 55-65%).

Table 2: Comparison of Pivaloyl Cyanide Synthesis Methods

Parameter HCN Method Metal Cyanide Method
Yield 65-75% 55-65%

Purity >95% 90-95%

Safety Concerns High (HCN toxicity) Moderate (cyanide salts)
Equipment Needs Specialized HCN handling Standard synthetic glassware
Scale-up Potential Industrial Laboratory scale
Byproducts Pivalic acid Inorganic salts

Terpene Functionalization Applications

Introduction of Isonitrile Functionality
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The introduction of isonitrile groups onto terpene scaffolds represents a significant synthetic challenge with
important implications for mimicking marine natural products. Pivaloyl cyanide serves as an effective
electrophilic cyanating agent for this transformation, particularly with terpene alcohols and their

derivatives.

General Protocol for Terpene Alcohol Cyanidation: [1]

¢ Reaction Principle: Conversion of terpene alcohols to corresponding isonitriles via dehydration
reaction with pivaloyl cyanide.

¢ Reagents: Terpene alcohol (1.0 equiv), Pivaloyl cyanide (1.2 equiv), Lewis acid catalyst (e.g., ZnClz,
0.1 equiv), Anhydrous solvent (e.g., CHz2Clz or toluene), Molecular sieves (4A)

Procedure:

e Charge an oven-dried Schlenk flask with activated molecular sieves (4A, 100 mg/mmol substrate)
under nitrogen atmosphere.

e Add terpene alcohol (1.0 mmol) and anhydrous dichloromethane (5 mL) followed by pivaloyl cyanide
(2.2 mmol).

e Cool the mixture to 0°C and add Lewis acid catalyst (0.1 mmol) in one portion.

e Warm gradually to room temperature and stir for 4-12 hours monitoring by TLC or GC-MS.

e Quench reaction with saturated NaHCOs solution (5 mL), extract with CH2Cl2 (3 x 10 mL), dry
combined organic layers over Na2SOa4, and concentrate under reduced pressure.

e Purify crude product by flash chromatography on silica gel (gradient elution with hexanes to
hexanes:ethyl acetate 9:1).

Mechanistic Insight: The reaction proceeds through a coordinated transition state where the Lewis acid
activates the carbonyl group of pivaleyl cyanide toward nucleophilic attack by the terpene alcohol, followed
by rearrangement and elimination to yield the isonitrile functionality with release of pivalic acid as

byproduct.

Representative Example — Synthesis of a Bisabolene-type Isonitrile:

e Starting from a-bisabolol (1.0 g, 4.3 mmol), following the general procedure with ZnClz as Lewis acid
in anhydrous toluene, the corresponding isonitrile was obtained in 68% yield after purification.

e Characterization data: *H NMR confirmed the presence of isonitrile functionality; IR (neat): 2145 cm~?
(sharp, N=C); HRMS calculated for CisH2sN [M]*: 219.1987, found: 219.1986.

Synthetic Applications in Complex Terpene Systems
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The application of pivaloyl cyanide extends to more complex terpene systems, including diterpenes and
sesterterpenes, where the introduction of isonitrile functionality can significantly alter biological activity

and physicochemical properties.

Protocol for Kalihinol-type Diterpenoid Functionalization: [1]

e Strategic Consideration: Kalihinols represent a class of antimalarial diterpenoids isolated from
Acanthella sponges, exhibiting significant activity against Plasmodium falciparum (ICso values as low
as 0.04 uM). Late-stage functionalization with isonitrile groups can enhance or modulate this activity.

Procedure:

e Prepare advanced terpene intermediate containing secondary alcohol functionality (0.1 mmol) in dried
glassware.

e Dissolve in anhydrous tetrahydrofuran (2 mL) and add pivaloyl cyanide (1.5 equiv) dropwise at
-20°C.

e Add boron trifluoride diethyl etherate (0.2 equiv) slowly and maintain temperature at -20°C for 1
hour.

e Warm to 0°C over 2 hours and quench with phosphate buffer (pH 7, 2 mL).

e Extract with ethyl acetate (3 x 5 mL), wash combined organic layers with brine, dry over Na2SOa, and
concentrate.

o Purify by preparative thin-layer chromatography to isolate the isonitrile-functionalized terpenoid.

Analytical Monitoring: Reaction progress should be monitored by analytical HPLC or UPLC-MS to ensure
complete conversion and detect potential decomposition products. The characteristic UV absorption of

isonitrile functionality, while weak, can be detected around 240-260 nm.

Table 3: Terpene Substrate Scope and Optimization Conditions

Terpene Class Substrate Catalyst Temperature Yield Application
Monoterpenes Menthol ZnClz 0°Cto RT 72% Fragrance compounds
Sesquiterpenes Bisabolol BFs-OEt2 -20°C 68% Antimicrobial studies
Diterpenes Sclareol SnCla -78°C to RT 58% Antimalarial agents
Triterpenes Betulin TMSOTf 0°C 45% Cytotoxicity evaluation
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Analytical Methods and Characterization

Analysis of Cyanide-containing Compounds

Spectrophotometric Determination: [4]

¢ Principle: Cyanide ions react with chloramine-T and pyridine-pyrazolone to form a colored complex
measurable at 620 nm.

e Procedure:

Derivatize sample by microdiffusion separation in sealed vessels.

React with chloramine-T solution (0.2 mL, 1% w/v) for 2 minutes.

[e]

o

o

Add pyridine-pyrazolone reagent (1.0 mL) and incubate at 25°C for 30 minutes.
Measure absorbance at 620 nm against reagent blank.

[¢]

[¢]

Quantify using calibration curve (0.1-5.0 yg/mL range).

Chromatographic Methods:

¢ GC-MS Analysis:

[e]

Column: HP-5MS (30 m x 0.25 mm x 0.25 pm)
Temperature program: 50°C (hold 2 min) to 280°C at 15°C/min
Detection: MSD with electron impact ionization (70 eV)

o

(e]

[¢]

Characteristic fragments: Isonitrile-containing terpenes show [M]* or [M-H]* ions with distinctive
fragmentation patterns

o« HPLC-UV/FLD Analysis:

[¢]

Column: C18 reversed-phase (150 x 4.6 mm, 5um)

Mobile phase: Gradient water-acetonitrile with 0.1% formic acid

Detection: UV at 210-230 nm (weak absorption) or fluorescence detection after post-column
derivatization

[e]

[e]

o

Retention indices compared to authentic standards

Structural Characterization Techniques

Infrared Spectroscopy:

¢ Isonitrile Stretch: Sharp absorption at 2140-2160 cm~1* (characteristic)
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e Nitrile Stretch: 2240-2260 cm~* (for pivaloyl cyanide and related compounds)
e Carbonyl Region: 1680-1720 cm~1 (for formamide derivatives)

NMR Spectroscopy:

¢ 'H NMR: Isonitrile protons typically do not give direct signals, but affect nearby proton chemical shifts

e 13C NMR: Isonitrile carbon appears at d 145-165 (triplet in DEPT), nitrile carbon at & 115-120 (singlet
in DEPT)

¢ 2D NMR: HSQC and HMBC experiments crucial for structural assignment in complex terpenes

Safety and Regulatory Considerations

Handling Cyanide-containing Compounds

Personal Protective Equipment (PPE): [4]

e Respiratory protection: NIOSH-approved respirator for cyanide when handling powders or generating
aerosols

e Skin protection: Chemical-resistant gloves (nitrile or butyl rubber), lab coat, chemical apron

e Eye protection: Chemical splash goggles, face shield for potential splashes

Engineering Controls:

¢ Use designated cyanide-handling fume hoods with minimum face velocity of 100 fpm
e Implement continuous cyanide monitoring systems with audible alarms in work areas
e Establish emergency procedures for cyanide exposure including availability of cyanide antidote kits

First Aid Measures:

¢ Inhalation: Immediately move to fresh air, administer 100% oxygen, and use cyanide antidote kit if
available

¢ Skin contact: Remove contaminated clothing, wash thoroughly with soap and water for at least 15
minutes

¢ Eye contact: Flush with copious amounts of water for at least 15 minutes, seek medical attention

¢ Ingestion: Do not induce vomiting, seek immediate medical attention

Waste Disposal and Environmental Considerations
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Waste Stream Management: [4]

Collect all cyanide-containing wastes in separately labeled containers

Treat cyanide waste with alkaline chlorination or other approved methods before disposal
Never acidify cyanide wastes as this liberates highly toxic HCN gas

Maintain detailed records of waste generation, treatment, and disposal

Regulatory Compliance:

e Follow OSHA regulations (29 CFR 1910.1010) for occupational exposure to hydrogen cyanide
¢ Adhere to EPA guidelines for cyanide disposal (40 CFR 261.24)
¢ Implement comprehensive inventory control for cyanide precursors and products

Experimental Workflows and Process Diagrams
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Pivaloyl Cyanide Synthesis and Terpene Functionalization Workflow
Pivaloyl Cyanide Synthesis
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Purification:

Purification:
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Analytical & Safety
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Conclusion and Future Perspectives

The application of pivaleyl cyanide in terpene functionalization provides synthetic chemists with a valuable
tool for accessing isonitrile-containing terpenoids that mimic biologically active marine natural products.
The protocols outlined in these Application Notes offer reproducible methods for the synthesis of pivaloyl
cyanide and its implementation in terpene functionalization, with emphasis on safety considerations
essential when working with cyanide-containing compounds. The continued development of catalytic
methods and greener alternatives for introducing isonitrile functionality will further enhance the utility of

these approaches in natural product synthesis and medicinal chemistry.

Future directions in this field include the development of asymmetric variants of the cyanidation reaction,
application to continuous flow processes for improved safety and scalability, and integration with
biocatalytic methods for hybrid synthesis approaches. As the biological importance of isocyanoterpenes
continues to be elucidated, particularly their antimalarial and antimicrobial properties, synthetic
methodologies employing pivaloyl cyanide and related reagents will remain essential for structure-activity

relationship studies and lead optimization in drug discovery programs.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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